Technical Guide: Mechanism of Action of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Kinase Inhibitors
Technical Guide: Mechanism of Action of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide focuses on the specified molecule, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, specific experimental data for this exact compound is not extensively available in the public domain. Therefore, this document elucidates its potential mechanism of action by drawing parallels with closely related and well-characterized analogs based on the versatile pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a cornerstone in the development of kinase inhibitors.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to function as an ATP-competitive inhibitor of a wide range of protein kinases. Its structure mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Derivatives of this scaffold have been investigated for various therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2]
Compounds such as PP1 and PP2, which share this core structure, are well-documented inhibitors of several protein tyrosine kinases, including Protein Tyrosine Kinase 6 (PTK6) and Src family kinases.[3][4] The biological activity of these molecules is often fine-tuned by the substituents at different positions of the pyrazolopyrimidine ring system.
Postulated Mechanism of Action: Kinase Inhibition
Based on its structural similarity to known kinase inhibitors, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The primary mechanism involves the blockade of the kinase's active site, preventing the transfer of a phosphate group from ATP to a substrate protein. This inhibition disrupts downstream signaling pathways that are crucial for cellular processes like proliferation, survival, and migration.
Primary Molecular Targets
While the precise target profile of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires experimental validation, potential targets based on analogs include:
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Protein Tyrosine Kinase 6 (PTK6): Also known as Breast Tumor Kinase (Brk), PTK6 is a non-receptor tyrosine kinase overexpressed in a majority of breast cancers and other epithelial malignancies.[4] Its activity is linked to cell proliferation, migration, and invasion.[3]
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Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lck, and Fyn) are key regulators of various signaling pathways that control cell growth, differentiation, and survival.[4]
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Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen, DDR1 is implicated in tumor progression and metastasis.[5]
Downstream Signaling Pathway Inhibition
By inhibiting kinases like PTK6, the compound can suppress the phosphorylation of key substrate proteins. A notable example is the Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of PTK6 leads to reduced phosphorylation of STAT3, which in turn blocks its dimerization, nuclear translocation, and subsequent gene transcription, ultimately hindering cancer cell proliferation.[4]
Caption: PTK6-STAT3 signaling pathway and point of inhibition.
Quantitative Data for Analog Compounds
The following table summarizes the inhibitory activities of well-characterized pyrazolo[3,4-d]pyrimidine analogs, PP1 and PP2, against various kinases. This data provides a reference for the potential potency of the title compound.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PP1 | Lck | 5 | In vitro kinase assay | [4] |
| Fyn | 6 | In vitro kinase assay | [4] | |
| Src | 170 | In vitro kinase assay | [4] | |
| PP2 | Lck | 4 | In vitro kinase assay | [4] |
| Fyn | 5 | In vitro kinase assay | [4] | |
| Compound 6c | DDR1 | 44 | Kinase inhibition assay | [5] |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a series of experiments would be required.
In Vitro Kinase Inhibition Assay
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Objective: To determine the IC50 value of the compound against a panel of purified kinases.
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Methodology:
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Recombinant human kinases (e.g., PTK6, Src, DDR1) are incubated with the compound at various concentrations in a kinase buffer.
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A specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.
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The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or fluorescence-based assays.
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IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
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Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Phosphorylation Assay
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Objective: To confirm target engagement in a cellular context by measuring the inhibition of substrate phosphorylation.
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Methodology:
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Select a cell line that overexpresses the target kinase (e.g., T-47D breast cancer cells for PTK6).[3]
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Culture the cells and treat them with varying concentrations of the compound for a specified duration.
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Lyse the cells to extract total protein.
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Perform Western blotting using primary antibodies specific for the phosphorylated form of a known substrate (e.g., anti-phospho-STAT3) and for the total amount of the substrate protein.
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Quantify the band intensities to determine the reduction in phosphorylation relative to a vehicle-treated control.
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Cell Proliferation Assay
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Objective: To assess the functional downstream effect of kinase inhibition on cell viability and growth.
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Methodology:
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Seed cells (e.g., HCT-116 or MDA-MB-231 for DDR1) in 96-well plates and allow them to adhere.[5]
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Treat the cells with a range of compound concentrations.
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After an incubation period (e.g., 72 hours), assess cell viability using a reagent such as MTT, XTT, or CellTiter-Glo.
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Measure the absorbance or luminescence, which correlates with the number of viable cells.
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Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
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Other Potential Mechanisms of Action
While kinase inhibition is the most probable mechanism, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other biological activities. For instance, certain derivatives have been identified as ligands for the sigma-1 receptor, a unique molecular chaperone involved in cellular stress responses and pain signaling.[6] This highlights the versatility of the scaffold and suggests that a comprehensive profiling of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a broader range of targets is warranted for a complete understanding of its biological effects.
Conclusion
3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds with a high potential for ATP-competitive kinase inhibition. Its mechanism of action is likely centered on the suppression of oncogenic kinases such as PTK6, Src, or DDR1, leading to the blockade of downstream signaling pathways essential for cancer cell proliferation and survival. The provided experimental frameworks offer a clear path for the empirical validation of its specific molecular targets and cellular effects. Further investigation is necessary to fully characterize its pharmacological profile and therapeutic potential.
References
- 1. Buy N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EVT-2879610) | 890886-38-1 [evitachem.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
